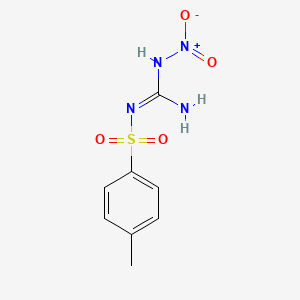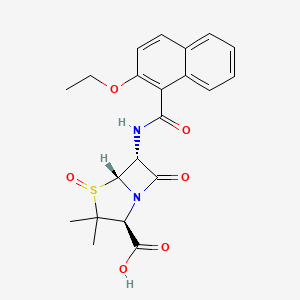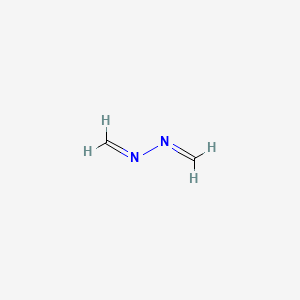
2,3-Diazabutadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diazabutadiene is an organic compound with the molecular formula C₂H₄N₂ It is a member of the diazabutadiene family, which are characterized by the presence of two nitrogen atoms within a butadiene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diazabutadiene can be synthesized through several methods. One common approach involves the condensation of glyoxal with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature. Another method involves the reaction of formaldehyde with hydrazine, producing this compound as a product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors to ensure consistent production and higher yields.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diazabutadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted diazabutadienes, hydrazine derivatives, and oxides .
Scientific Research Applications
2,3-Diazabutadiene has a wide range of applications in scientific research:
Biology: Research has explored its potential as a ligand in coordination chemistry, forming complexes with metals that have biological activity.
Medicine: Its derivatives are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and as a precursor for various chemical reactions in industrial processes
Mechanism of Action
The mechanism by which 2,3-diazabutadiene exerts its effects involves its ability to form stable complexes with metals. These complexes can participate in various catalytic processes, including the cleavage of bonds such as B–B bonds in diboron compounds. The reaction mechanism is typically concerted, meaning it proceeds without the formation of radical intermediates .
Comparison with Similar Compounds
- 1,2-Diazabutadiene
- 1,3-Diazabutadiene
- 1,4-Diazabutadiene
Comparison: 2,3-Diazabutadiene is unique due to its specific nitrogen positioning within the butadiene framework, which influences its reactivity and the types of reactions it can undergo. Compared to other diazabutadienes, this compound is particularly effective in forming stable metal complexes and participating in cycloaddition reactions .
Properties
CAS No. |
503-27-5 |
|---|---|
Molecular Formula |
C2H4N2 |
Molecular Weight |
56.07 g/mol |
IUPAC Name |
N-(methylideneamino)methanimine |
InChI |
InChI=1S/C2H4N2/c1-3-4-2/h1-2H2 |
InChI Key |
NBHLEUNJGNIKRR-UHFFFAOYSA-N |
Canonical SMILES |
C=NN=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


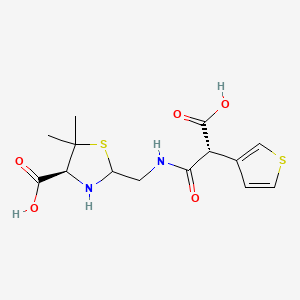
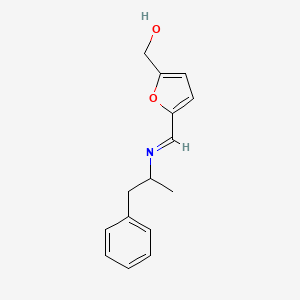
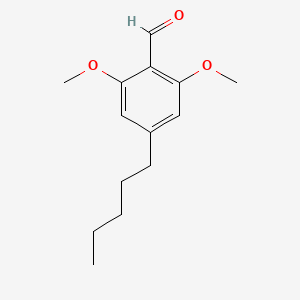
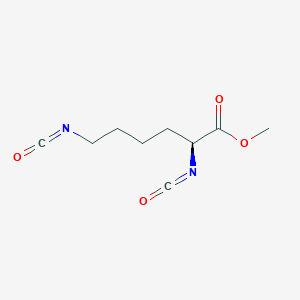
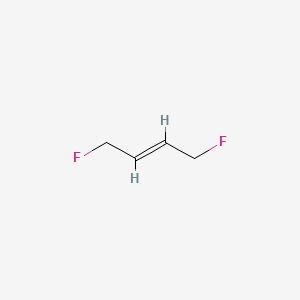
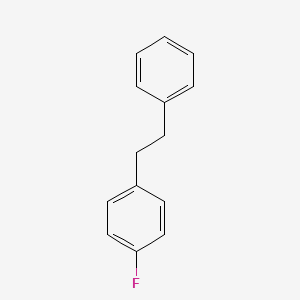
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
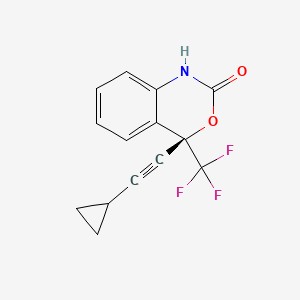
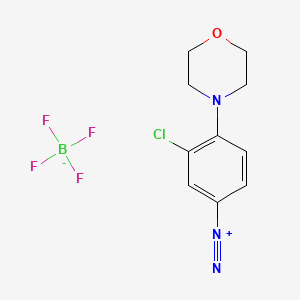

![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)

